4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-
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Overview
Description
4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes a fused benzopyrano and oxazol ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of o-aminohydroxycoumarins with aldehydes, acids, or anhydrides . Another method includes the Beckmann rearrangement of the oxime of 3-acetyl-4-hydroxycoumarin . Additionally, the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride in the presence of palladium on carbon (Pd/C) is also a viable route . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentoxide (P2O5), triphenylphosphine (PPh3), and palladium on carbon (Pd/C) . For instance, the compound can be synthesized by the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride in the presence of Pd/C . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antibacterial, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit soybean lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition can lead to anti-inflammatory effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- can be compared with other similar compounds such as 2-methyl-4H-1-benzopyran-4-one and 4H-1-benzopyran-4-one . These compounds share a similar benzopyrano structure but differ in their substituents and functional groups. The presence of the oxazol ring in 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)- imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
CAS No. |
63153-40-2 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-methyl-2-(3-methylphenyl)chromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C18H13NO3/c1-10-4-3-5-12(8-10)17-19-15-16(22-17)13-9-11(2)6-7-14(13)21-18(15)20/h3-9H,1-2H3 |
InChI Key |
ZILMISFIAUGLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C4=C(C=CC(=C4)C)OC3=O |
Origin of Product |
United States |
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